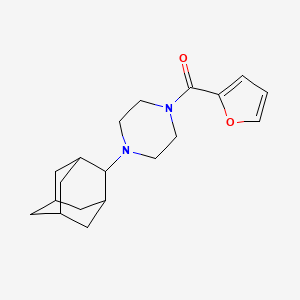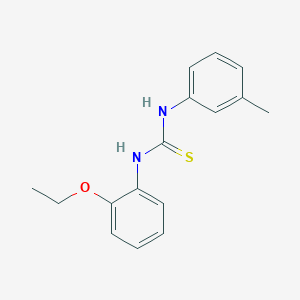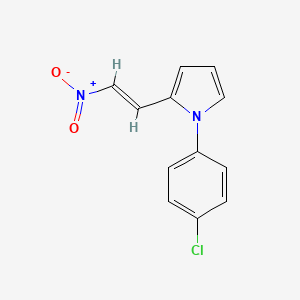
7-chloro-4-methyl-2-(4-methyl-1-piperidinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-4-methyl-2-(4-methyl-1-piperidinyl)quinoline is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of applications. In
Mécanisme D'action
The mechanism of action of 7-chloro-4-methyl-2-(4-methyl-1-piperidinyl)quinoline is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of physiological and biochemical effects, which we will discuss in more detail below.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. One of the most significant effects of this compound is its ability to inhibit the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of effects, including the suppression of tumor growth and the reduction of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-chloro-4-methyl-2-(4-methyl-1-piperidinyl)quinoline for lab experiments is its unique structure and potential for use in a variety of applications. This compound has been shown to have potential as a therapeutic agent for a variety of conditions, making it a valuable tool for researchers. However, there are also limitations to the use of this compound in lab experiments, including the potential for toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for the study of 7-chloro-4-methyl-2-(4-methyl-1-piperidinyl)quinoline. Some of the most promising areas of research include the development of new drugs based on this compound, the study of its mechanism of action, and the exploration of its potential applications in a variety of fields, including cancer research and neurology.
Conclusion
In conclusion, this compound is a unique chemical compound that has shown promise for a variety of scientific research applications. Its potential as a therapeutic agent for a variety of conditions, including cancer and neurological disorders, makes it a valuable tool for researchers. However, careful handling and storage are necessary due to its potential for toxicity. There are many potential future directions for the study of this compound, and it will be exciting to see what new discoveries are made in the coming years.
Méthodes De Synthèse
The synthesis of 7-chloro-4-methyl-2-(4-methyl-1-piperidinyl)quinoline involves several steps. The first step involves the reaction of 4-methyl-1-piperidinylamine with 2-chloro-4-methylquinoline. This reaction results in the formation of this compound. The final product is then purified using a variety of techniques, including chromatography and recrystallization.
Applications De Recherche Scientifique
7-chloro-4-methyl-2-(4-methyl-1-piperidinyl)quinoline has been studied extensively for its potential applications in scientific research. One area of research where this compound has shown promise is in the development of new drugs. This compound has been shown to have potential as a therapeutic agent for a variety of conditions, including cancer and neurological disorders.
Propriétés
IUPAC Name |
7-chloro-4-methyl-2-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-11-5-7-19(8-6-11)16-9-12(2)14-4-3-13(17)10-15(14)18-16/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLUWZXBKVTFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5884250.png)

![2-ethoxy-3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B5884257.png)


![2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid](/img/structure/B5884282.png)
![7-(4-isopropylphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5884285.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-ethylglycinamide](/img/structure/B5884291.png)
![4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5884299.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5884305.png)


![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)